[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol
Overview
Description
“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazol group, and a methanol group . The methoxyphenyl group is a phenol with a methoxy group in the para position . The oxadiazol group is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . For example, a new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields .Molecular Structure Analysis
The molecular structure of “[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” is likely to be complex due to the presence of multiple functional groups. The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The methoxyphenyl group is a phenol with a methoxy group in the para position .Chemical Reactions Analysis
“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” may participate in various chemical reactions. For instance, 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .Physical And Chemical Properties Analysis
“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” likely has unique physical and chemical properties due to its complex structure. For instance, 4-Methoxybenzyl Alcohol has a density of 1.113 g/cm^3, a melting point of 22–25 °C, and a boiling point of 259 °C .Scientific Research Applications
Inhibition of Linoleate Oxygenase Activity of ALOX15
- Scientific Field: Biochemistry
- Summary of Application: This compound is used in the study of lipid peroxidizing enzymes, specifically ALOX15, which exhibit variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites rendered this enzyme a target for pharmacological research .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Scientific Field: Material Science
- Summary of Application: 4-Methoxybenzyl Alcohol, a similar compound, is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The results or outcomes of these applications are not provided in the source .
Safety And Hazards
Future Directions
The future research on “[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” could focus on exploring its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . Further studies could also aim to understand its mechanism of action and improve its synthesis process.
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-2-7(3-5-8)10-11-9(6-13)12-15-10/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYAFBNYQOUWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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